![molecular formula C17H18N2O2 B7684198 2-methyl-5-(pyrrolidine-1-carbonyl)-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one](/img/structure/B7684198.png)
2-methyl-5-(pyrrolidine-1-carbonyl)-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-5-(pyrrolidine-1-carbonyl)-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as MPQ and is synthesized through a complex process involving several chemical reactions. In
Mechanism of Action
The mechanism of action of MPQ is still not fully understood. However, it has been suggested that MPQ acts by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. MPQ has also been shown to modulate the immune system and reduce inflammation.
Biochemical and Physiological Effects:
MPQ has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. MPQ has also been shown to modulate the immune system and reduce inflammation. Additionally, MPQ has been found to have anti-viral properties and can inhibit the replication of certain viruses, including HIV.
Advantages and Limitations for Lab Experiments
MPQ has several advantages for lab experiments. It is a potent compound with a unique structure that makes it suitable for studying the mechanism of action and potential applications. However, the synthesis process is complex and requires expertise in organic chemistry. Additionally, the compound is not readily available and can be expensive.
Future Directions
There are several future directions for the study of MPQ. One area of research is the development of more efficient and cost-effective synthesis methods. Additionally, further studies are needed to fully understand the mechanism of action and potential applications of MPQ. The compound could also be studied for its potential use in combination therapy with other anti-cancer or anti-viral drugs. Finally, the effects of MPQ on different types of cancer and viral infections could be further explored.
Conclusion:
In conclusion, MPQ is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. The synthesis process is complex, and the compound is not readily available, but MPQ has several advantages for lab experiments. Further studies are needed to fully understand the mechanism of action and potential applications of MPQ.
Synthesis Methods
The synthesis of MPQ involves several chemical reactions, including the condensation of 2-methyl-1H-pyrrole-3-carboxylic acid with 2-methyl-4-nitroaniline, followed by reduction and cyclization. The final product is obtained through a reaction with pyrrolidine-1-carboxylic acid. The synthesis process is complex and requires expertise in organic chemistry.
Scientific Research Applications
MPQ has been extensively studied for its potential applications in scientific research. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. MPQ has also been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, MPQ has been studied for its potential use in the treatment of viral infections, including HIV.
properties
IUPAC Name |
2-methyl-10-(pyrrolidine-1-carbonyl)-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,10-tetraen-9-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-11-9-12-5-4-6-13-15(12)19(11)10-14(16(13)20)17(21)18-7-2-3-8-18/h4-6,10-11H,2-3,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJWTXJESPDHIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C3N1C=C(C(=O)C3=CC=C2)C(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(1-pyrrolidinylcarbonyl)-1,2-dihydro-6H-pyrrolo[3,2,1-IJ]quinolin-6-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.